
3,3'-((1-Methylethylidene)bis(4,1-phenyleneoxy))dipropionodihydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-((1-Methylethylidene)bis(4,1-phenyleneoxy))dipropionodihydrazide is a complex organic compound with a unique structure that includes phenyleneoxy groups and hydrazide functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((1-Methylethylidene)bis(4,1-phenyleneoxy))dipropionodihydrazide typically involves the reaction of bisphenol A with propionyl chloride to form the corresponding ester, followed by hydrazinolysis to introduce the hydrazide groups. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like pyridine to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-((1-Methylethylidene)bis(4,1-phenyleneoxy))dipropionodihydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazide groups can be oxidized to form corresponding azides.
Reduction: The compound can be reduced to form amines.
Substitution: The phenyleneoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
3,3’-((1-Methylethylidene)bis(4,1-phenyleneoxy))dipropionodihydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of polymers and materials with specific properties.
Wirkmechanismus
The mechanism by which 3,3’-((1-Methylethylidene)bis(4,1-phenyleneoxy))dipropionodihydrazide exerts its effects involves the interaction of its hydrazide groups with various molecular targets. These interactions can lead to the formation of stable complexes, which can modulate the activity of enzymes and other proteins. The phenyleneoxy groups also play a role in stabilizing these interactions through hydrophobic and π-π stacking interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol A: A simpler compound with similar phenyleneoxy groups but lacking the hydrazide functionalities.
Bisphenol S: Another related compound with sulfone groups instead of hydrazide groups.
Bisphenol F: Contains phenyleneoxy groups but with different substituents.
Uniqueness
The combination of these functionalities makes it a versatile compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
88515-85-9 |
|---|---|
Molekularformel |
C21H28N4O4 |
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
3-[4-[2-[4-(3-hydrazinyl-3-oxopropoxy)phenyl]propan-2-yl]phenoxy]propanehydrazide |
InChI |
InChI=1S/C21H28N4O4/c1-21(2,15-3-7-17(8-4-15)28-13-11-19(26)24-22)16-5-9-18(10-6-16)29-14-12-20(27)25-23/h3-10H,11-14,22-23H2,1-2H3,(H,24,26)(H,25,27) |
InChI-Schlüssel |
YKSZMVCZMGLZSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)OCCC(=O)NN)C2=CC=C(C=C2)OCCC(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



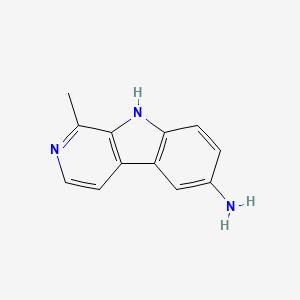



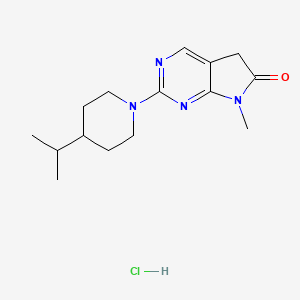
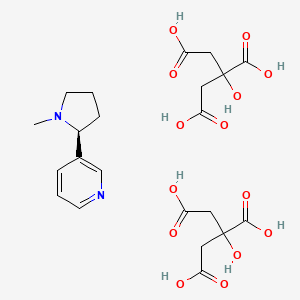
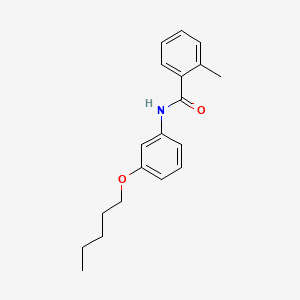
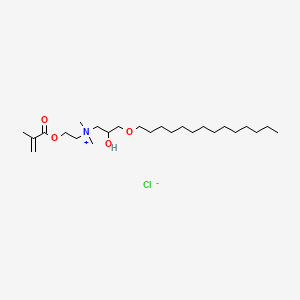

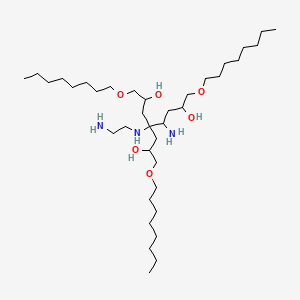
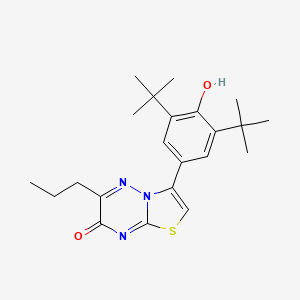
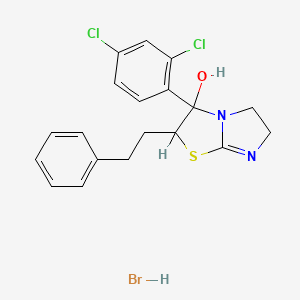
![methyl(triphenyl)phosphanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]phenolate](/img/structure/B12696732.png)
